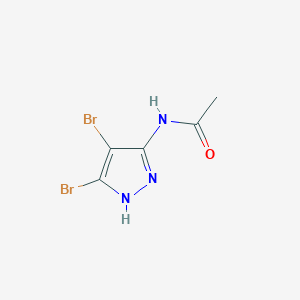

N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4,5-dibromo-1H-pyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3O/c1-2(11)8-5-3(6)4(7)9-10-5/h1H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBVIURQENOMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4,5 Dibromo 1h Pyrazol 3 Yl Acetamide and Its Analogs

Direct Synthesis Routes to 4,5-Dibromopyrazole Derivatives

The introduction of bromine atoms onto the pyrazole (B372694) scaffold is a critical step in the synthesis of the target compound. This can be achieved either by direct bromination of a pre-formed pyrazole ring or by constructing the ring from brominated precursors.

The direct electrophilic bromination of pyrazole and its derivatives is a common and straightforward method for synthesizing brominated pyrazoles. The high electron density of the pyrazole ring makes it susceptible to attack by electrophiles like bromine.

The reaction typically employs brominating agents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), often in a solvent like dichloromethane (B109758) or acetic acid. vulcanchem.com The positions at which bromination occurs are influenced by the directing effects of existing substituents on the pyrazole ring. vulcanchem.com For instance, the synthesis of 3,5-dibromopyrazole can be achieved through the bromination of 1H-pyrazole. acs.org An alternative strategy involves the bromination of a pyrazole-3-carboxylate ester, followed by subsequent chemical transformations. acs.org

The conditions of the reaction can be tuned to control the degree of bromination. Depending on the operating conditions, the reaction can yield mono- or di-bromo derivatives. nih.gov In some cases, a 3,4,5-tribromopyrazole (B16341) can be synthesized and then subjected to regioselective dehalogenation to produce the desired dibromo-isomer. acs.org

Table 1: Examples of Bromination Reactions for Pyrazole Derivatives

| Starting Material | Brominating Agent/Conditions | Product | Reference |

| 1H-Pyrazole | Bromine (Br₂) | 3,5-Dibromopyrazole | acs.org |

| Pyrazole-3-carboxylate ester | Not specified | Brominated pyrazole-3-carboxylate | acs.org |

| 3-Aminopyrazole (B16455) intermediate | Bromine (Br₂) or NBS in CH₂Cl₂/AcOH | 4,5-Dibromo-3-aminopyrazole intermediate | vulcanchem.com |

| 3-Amino-5-methylpyrazole | Not specified | 3-Methyl-5-bromopyrazole | google.com |

| 3,4,5-Tribromopyrazole | Sodium sulfite (B76179) in dimethyl acetamide (B32628) (reductive dehalogenation) | 3,5-Dibromopyrazole | acs.org |

Cyclization Reactions involving Dibromoalkenes or Brominated Intermediates

An alternative to brominating a pre-existing pyrazole ring is to construct the ring from already brominated acyclic precursors. This approach can offer better control over regioselectivity. The classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a foundational method for forming the pyrazole ring. beilstein-journals.org

More advanced methods include domino reactions where cyclization and bromination occur in a single pot. A notable example is a copper-mediated domino reaction that transforms N,N-disubstituted hydrazones into 4-bromo-1-bromoalkyl-5-substituted pyrazoles. clockss.org This method achieves the simultaneous construction of the pyrazole ring and the formation of two carbon-bromine bonds. clockss.org The proposed mechanism involves a 5-endo-dig cyclization of a copper-alkyne complex, followed by reductive elimination and reaction with a bromide ion. clockss.org

Another significant route is the condensation of hydrazines with α,β-unsaturated nitriles that contain a leaving group, which leads to the formation of 3-aminopyrazoles. chim.it This method is versatile and can be adapted for the synthesis of various substituted pyrazoles. chim.itchemicalbook.com

Table 2: Cyclization Routes to Brominated Pyrazoles and Precursors

| Reactants | Method/Catalyst | Product | Key Feature | Reference |

| N,N-disubstituted hydrazones | Copper(II) bromide (CuBr₂) | 4-Bromo-1-bromoalkyl-5-substituted pyrazoles | Domino reaction: cyclization and dibromination | clockss.org |

| α,β-Unsaturated nitriles with a leaving group + Hydrazine | Condensation | 3(5)-Aminopyrazoles | Formation of the core amino-pyrazole structure | chim.it |

| 3-Oxo-3-phenylpropanenitrile + Hydrazine | Condensation in ethanol/acetic acid | 3-Phenyl-1H-pyrazol-5-amine | Classic pyrazole synthesis from β-ketonitriles | chemicalbook.com |

Acetylation Strategies for the Amide Moiety

The final step in the synthesis of N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide is the introduction of the acetyl group onto the amino function at the C3 position of the pyrazole ring. This is typically achieved through a nucleophilic acyl substitution reaction.

The precursor, 3-amino-4,5-dibromo-1H-pyrazole, is treated with an acetylating agent. Common reagents for this transformation include acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl or acetic acid). vulcanchem.comnih.gov The choice of conditions can be important, as the reactivity of different pyrazole isomers towards acetylation can vary. nih.gov For example, some pyrazole isomers may require heating to facilitate the N-acetylation reaction. nih.gov

Table 3: General Acetylation Methods for Aminopyrazoles

| Amine Precursor | Acetylating Agent | Conditions | Product Type | Reference |

| 3-Aminopyrazole derivative | Acetyl chloride | In the presence of a base | N-acetylated pyrazole | vulcanchem.com |

| Isomeric aminopyrazole | Acetic anhydride | Pyridine, room temperature or 50-60°C | N-acetylated pyrazole | nih.gov |

| 4,5-Dihydro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine | n-Butyl lithium, then acetylating agent | Tetrahydrofuran at -25°C | N-acetylated dihydropyrazole | prepchem.com |

Multi-component Reactions in Dibromopyrazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. longdom.orgnih.gov This approach offers significant advantages, including reduced synthesis time, lower costs, and less waste generation compared to traditional linear syntheses. longdom.org

The synthesis of pyrazole derivatives has been a fertile ground for the application of MCRs. beilstein-journals.orgnih.gov Various MCRs have been developed for constructing complex pyrazole-containing scaffolds. longdom.org For instance, a three-component reaction involving enaminones, benzaldehyde, and hydrazine-HCl in water has been devised for the sustainable synthesis of 1H-pyrazoles. longdom.org Another powerful strategy involves the in-situ generation of 1,3-dicarbonyl compounds, which then react with hydrazines in a one-pot transformation to yield pyrazoles, effectively expanding the classic Knorr synthesis into an MCR format. beilstein-journals.org

While a specific MCR for this compound has not been explicitly reported, the principles of MCRs could be applied. A hypothetical MCR could involve the condensation of a brominated 1,3-dicarbonyl equivalent, a hydrazine, and a source of the acetamide group in a single step. The development of such a process would represent a significant advancement in the efficient synthesis of this class of compounds.

Table 4: Examples of Multi-component Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Catalyst/Solvent | Product Type | Reference |

| Three | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium (B1175870) acetate (B1210297) / Water | 1H-Pyrazoles | longdom.org |

| Four | β-Ketoesters, Hydrazine, Malononitrile, Aldehyde | Not specified | Pyrano[2,3-c]pyrazoles (fused pyrazoles) | beilstein-journals.org |

| Three | Malononitrile, Aldehydes, Hydrazines | Not specified | Pyrazoles | beilstein-journals.org |

Green Chemistry Approaches in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of pyrazole derivatives, several green approaches have been successfully implemented.

A prominent green technique is the use of microwave (MW) irradiation, often coupled with solvent-free reaction conditions. nih.govnih.gov This method can dramatically reduce reaction times and increase yields. nih.gov For example, a novel approach for synthesizing pyrazole derivatives from the tosylhydrazones of α,β-unsaturated carbonyl compounds utilizes MW activation without a solvent. nih.gov This was further improved into a one-pot synthesis where the tosylhydrazone intermediate is generated in situ from the corresponding ketone, simplifying the process and enhancing its green credentials. nih.govnih.gov

The use of environmentally benign solvents is another cornerstone of green chemistry. Water is an ideal green solvent, and its use has been demonstrated in the multi-component synthesis of pyrazole derivatives, offering a cost-effective and environmentally friendly alternative to volatile organic solvents. longdom.org These green methodologies provide a pathway to synthesize pyrazoles in a more sustainable and efficient manner compared to classical synthetic routes. nih.gov

Table 5: Green Synthetic Approaches to Pyrazole Derivatives

| Green Approach | Reaction | Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | Cycloaddition of tosylhydrazones | Solvent-free, K₂CO₃, 130°C | High yields, short reaction times, reduced solvent use | nih.govnih.gov |

| One-Pot Synthesis | α,β-Unsaturated ketone + p-toluenesulfonhydrazide | Microwave irradiation, K₂CO₃ | Simplifies procedure, avoids isolation of intermediates | nih.gov |

| Use of Green Solvents | Three-component reaction | Water, ammonium acetate | Environmentally friendly, cost-effective | longdom.org |

Mechanistic Investigations of Reactions Involving the N 4,5 Dibromo 1h Pyrazol 3 Yl Acetamide Core

Electron-Donating and Electron-Withdrawing Group Effects on Reactivity

The reactivity of the N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide core is intrinsically governed by the electronic properties of its constituent functional groups. The pyrazole (B372694) ring itself is an aromatic heterocycle, and its reactivity is modulated by the substituents attached to it. In this case, the key substituents are the two bromine atoms at positions 4 and 5, and the acetamido group at position 3.

Conversely, the bromine atoms at the 4 and 5-positions are classic examples of electron-withdrawing groups (EWGs) through their inductive effect (-I effect) due to their high electronegativity. This effect deactivates the pyrazole ring towards electrophilic substitution by withdrawing electron density. However, like other halogens, they possess lone pairs that can be donated through resonance (+M effect), which can direct incoming electrophiles to specific positions, although this effect is generally weaker than their inductive withdrawal.

| Group | Position | Electronic Effect | Impact on Reactivity |

| Acetamido (-NHCOCH₃) | 3 | Electron-donating (resonance), Electron-withdrawing (induction) | Activates the ring towards electrophilic attack, though moderated by the inductive pull of the carbonyl. |

| Bromo (-Br) | 4 | Electron-withdrawing (induction), Weakly electron-donating (resonance) | Deactivates the ring towards electrophilic attack. |

| Bromo (-Br) | 5 | Electron-withdrawing (induction), Weakly electron-donating (resonance) | Deactivates the ring towards electrophilic attack. |

Reaction Pathways and Proposed Mechanisms in Derivatization

The derivatization of the this compound core can proceed through several reaction pathways, primarily targeting the N-H of the pyrazole ring, the bromine atoms, or the acetamido group.

One common derivatization is N-alkylation or N-arylation at the pyrazole ring. This typically proceeds via a nucleophilic substitution mechanism where the pyrazole nitrogen acts as a nucleophile. The reaction is often carried out in the presence of a base to deprotonate the N-H, generating a more potent pyrazolate anion. The choice of solvent and base can influence the regioselectivity of the reaction, particularly in unsymmetrical pyrazoles.

Substitution of the bromine atoms is another key derivatization strategy. These reactions often involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. In a typical Suzuki coupling, the reaction mechanism would involve the oxidative addition of the dibromopyrazole to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. The presence of two bromine atoms allows for mono- or di-substitution, which can be controlled by stoichiometric amounts of the coupling partner and reaction conditions.

For example, the synthesis of 4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-ol from 1-phenylpyrazol-3-ol involves bromination, and its subsequent reaction with acetic anhydride (B1165640) to form the O-acetyl derivative provides a model for the acylation of a hydroxyl group on a similar core. mdpi.comresearchgate.net While not a direct derivatization of the title compound, it illustrates a potential reaction pathway for related structures.

A plausible synthetic route to a related compound, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, involves the direct amidation of a protected 5-methyl-1H-pyrazol-3-amine. researchgate.net This suggests that the acetamido group of this compound could potentially be hydrolyzed to the amine and then re-acylated or derivatized further.

| Reaction Type | Reagents and Conditions | Proposed Mechanism | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Nucleophilic substitution at the pyrazole nitrogen. | N-alkylated pyrazole derivatives. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Oxidative addition, transmetalation, reductive elimination. | Mono- or di-arylated pyrazole derivatives. |

| Acylation (of a related hydroxyl derivative) | Acetic anhydride, Reflux | Nucleophilic acyl substitution. | O-acetylated pyrazole derivative. mdpi.comresearchgate.net |

| Amidation (of a related amine) | Acid chloride, Base | Nucleophilic acyl substitution. | N-acylated pyrazole derivative. researchgate.net |

Halogen Bonding and its Role in Chemical Transformations

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. mdpi.com In the context of this compound, the two bromine atoms can participate in halogen bonding. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing character of the group to which it is attached. mdpi.com

The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the σ-hole on the bromine atoms, making them effective halogen bond donors. These interactions can play a significant role in the crystal packing of the molecule, influencing its solid-state properties. For instance, in a series of 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones, Br···Br and Br···π interactions were observed to contribute to the formation of supramolecular architectures. mdpi.com

In chemical transformations, halogen bonding can act as a tool for supramolecular assembly and can influence the reactivity and selectivity of reactions. For example, halogen bonding can pre-organize reactants in a specific orientation, leading to enhanced reaction rates or specific stereochemical outcomes. While specific studies on the role of halogen bonding in the derivatization of this compound are not extensively reported, the principles of halogen bonding in similar systems, such as N-alkyl-3-halogenopyridinium salts, suggest its potential importance. mdpi.com In these salts, the halogen bond donor capability of the halogen atom is enhanced by the positive charge of the pyridinium (B92312) ring, leading to the formation of short halogen bonds with halide anions. mdpi.com A similar enhancement of the halogen bonding potential of the bromine atoms in this compound can be anticipated upon protonation or coordination to a metal center.

| Interacting Atoms | Type of Interaction | Potential Role in Chemical Transformations |

| C-Br···O (e.g., from solvent or another molecule) | Halogen Bond | Pre-organization of reactants, stabilization of transition states. |

| C-Br···N (e.g., from another pyrazole molecule) | Halogen Bond | Formation of supramolecular assemblies, influencing crystal packing and reactivity. |

| C-Br···π (e.g., from an aromatic solvent or reagent) | Halogen Bond | Directing group for regioselective reactions. |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide, ¹H and ¹³C NMR would confirm the connectivity of atoms and the presence of key functional groups.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the case of this compound, specific signals would be expected for the protons of the acetamide (B32628) group (the methyl protons and the amide N-H proton) and the pyrazole (B372694) ring N-H proton.

Detailed experimental ¹H NMR data for this compound are not available in the reviewed literature. However, a hypothetical spectrum would be analyzed based on chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and integration values. For related acetamide compounds, the methyl (CH₃) protons typically appear as a singlet around δ 2.0–2.5 ppm, while the amide (NH) proton signal is a broad singlet at a more downfield position, often between δ 8.0–10.0 ppm. vulcanchem.com The pyrazole N-H proton would also be expected to appear as a broad singlet at a significant downfield shift.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative as experimental data is not publicly available.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value unavailable | Broad Singlet | 1H | Pyrazole N-H |

| Value unavailable | Broad Singlet | 1H | Amide N-H |

| Value unavailable | Singlet | 3H | Acetyl CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The key signals would correspond to the carbonyl carbon of the acetamide group, the methyl carbon, and the three carbons of the pyrazole ring. The positions of the bromine atoms would significantly influence the chemical shifts of the C4 and C5 carbons.

Specific, experimentally-derived ¹³C NMR data for this compound could not be located in public-domain scientific databases. For comparison, the carbonyl carbon (C=O) in similar acetamide structures typically resonates in the δ 165–175 ppm range, while the methyl carbon (CH₃) appears far upfield around δ 20–30 ppm. The pyrazole ring carbons would have shifts dependent on the electronic effects of the nitrogen and bromine substituents.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative as experimental data is not publicly available.)

| Chemical Shift (δ, ppm) | Assignment |

| Value unavailable | C=O (Amide) |

| Value unavailable | C3 (Pyrazole) |

| Value unavailable | C4 (Pyrazole) |

| Value unavailable | C5 (Pyrazole) |

| Value unavailable | CH₃ (Acetyl) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₅H₅Br₂N₃O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The presence of two bromine atoms would create a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

A comprehensive search of scientific literature and spectral databases did not yield experimental mass spectrometry data for this compound. The theoretical monoisotopic mass of this compound is approximately 282.88 g/mol . Analysis of its fragmentation would likely show the loss of the acetyl group or bromine atoms, which would further support the proposed structure.

Table 3: Predicted Molecular Ion Peaks for this compound (Note: This table is illustrative as experimental data is not publicly available.)

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular ion (containing ²x⁷⁹Br) | ~282.88 |

| [M+2]⁺ | Molecular ion (containing ¹x⁷⁹Br, ¹x⁸¹Br) | ~284.88 |

| [M+4]⁺ | Molecular ion (containing ²x⁸¹Br) | ~286.88 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the pyrazole and amide groups, the C=O (carbonyl) bond of the amide, and C-N and C-Br bonds.

Experimentally obtained IR spectral data for this compound is not documented in the available literature. Based on analogous compounds, the N-H stretching vibrations would appear as broad bands in the 3100–3400 cm⁻¹ region. A strong, sharp absorption band for the amide C=O stretch would be expected around 1650–1700 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound (Note: This table is illustrative as experimental data is not publicly available.)

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100-3400 | Medium-Broad | N-H Stretch (Amide & Pyrazole) |

| ~1650-1700 | Strong | C=O Stretch (Amide I) |

| ~1500-1550 | Medium | N-H Bend (Amide II) |

| ~1200-1300 | Medium | C-N Stretch |

| ~550-650 | Medium-Strong | C-Br Stretch |

X-ray Crystallography for Solid-State Structure Determination of Related Analogs

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not reported, studies on related pyrazole analogs provide valuable insights into the likely solid-state conformation and intermolecular interactions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations have been widely employed to investigate the electronic properties and reactivity of N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide. A common approach involves using the B3LYP functional with the 6-311G(d,p) basis set to optimize the molecule's geometry and calculate its electronic parameters. These calculations provide fundamental insights into the molecule's stability and chemical behavior.

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites of a molecule. The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack.

For this compound, the MEP map shows distinct regions of varying potential.

Negative Regions (Red/Yellow): The most negative potential is concentrated around the oxygen atom of the carbonyl group (C=O) and the nitrogen atoms of the pyrazole (B372694) ring. These areas are electron-rich and represent the most likely sites for electrophilic attack.

Positive Regions (Blue): The most positive potential is located around the hydrogen atom of the amide (N-H) group and the hydrogen atom of the pyrazole ring (N-H). These electron-deficient regions are susceptible to nucleophilic attack.

This charge distribution is crucial for understanding how the molecule interacts with biological receptors and other molecules.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability.

DFT calculations have determined the FMO properties for this compound. The HOMO is primarily located over the pyrazole ring and the bromine atoms, indicating these are the main sites of electron-donating capability. Conversely, the LUMO is distributed across the acetamide (B32628) side chain and the pyrazole ring, highlighting the molecule's electron-accepting regions.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated energy gap for this compound points to a high degree of stability.

Table 1: FMO Properties of this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -7.11 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | -1.79 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.32 | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. |

Data sourced from DFT calculations at the B3LYP/6-311G(d,p) level.

Natural Bonding Orbital (NBO) analysis provides detailed insight into the charge transfer and intramolecular bonding interactions that contribute to a molecule's stability. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2).

Table 2: Selected NBO Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N8 | π* (C9-O10) | 49.38 |

| LP (2) O10 | σ* (N8-C9) | 26.15 |

LP denotes a lone pair orbital. Data represents the most significant intramolecular interactions.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. DFT methods have been used to calculate the vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts for this compound.

The calculated vibrational frequencies for key functional groups, such as the N-H and C=O stretching vibrations, show good agreement with the experimental values obtained from FT-IR spectroscopy. Similarly, the calculated ¹H and ¹³C NMR chemical shifts correspond well with the observed experimental spectra, aiding in the precise assignment of signals to specific atoms within the molecule.

In Silico Drug-Likeness and ADME Predictions

Before a compound can be considered for pharmaceutical development, its drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties must be evaluated. In silico tools provide a rapid and cost-effective way to predict these characteristics.

This compound has been analyzed for its compliance with Lipinski's Rule of Five, a set of guidelines used to predict a compound's potential for oral bioavailability. The analysis indicates that the compound does not violate any of Lipinski's rules, suggesting it possesses favorable drug-like properties. Further predictions of its ADME profile suggest good human oral absorption.

Table 3: Predicted Drug-Likeness and ADME Properties

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 298.92 g/mol | Lipinski: < 500 |

| miLogP | 1.19 | Lipinski: ≤ 5 (measure of lipophilicity) |

| Topological Polar Surface Area (TPSA) | 61.99 Ų | < 140 Ų (predicts cell permeability) |

| Hydrogen Bond Donors | 2 | Lipinski: ≤ 5 |

| Hydrogen Bond Acceptors | 2 | Lipinski: ≤ 10 |

| Lipinski's Violations | 0 | Good oral bioavailability is likely |

Data sourced from in silico predictions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein or enzyme. This compound has been docked against several important biological targets to explore its therapeutic potential.

Studies have investigated its interaction with cancer-related targets such as BRAF kinase, vascular endothelial growth factor receptor 2 (VEGFR2), and epidermal growth factor receptor (EGFR). The simulations revealed strong binding affinities, with the compound forming key hydrogen bonds and hydrophobic interactions within the active sites of these proteins. For example, in the active site of BRAF kinase, the amide group and pyrazole ring of the compound were identified as crucial for forming hydrogen bonds with key amino acid residues.

Further docking studies have explored its potential as an anti-inflammatory agent by simulating its interaction with cyclooxygenase enzymes (COX-1 and COX-2). Additionally, its potential as an antimicrobial agent was evaluated by docking it against the sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, the parasite responsible for Chagas disease. In this case, the pyrazole nitrogen was predicted to coordinate with the heme iron in the enzyme's active site, a common mechanism for CYP51 inhibitors.

Table 4: Summary of Molecular Docking Results

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| BRAF Kinase | 4H58 | -8.1 | CYS532, GLY534, PHE595 |

| VEGFR2 | 4ASD | -7.9 | CYS919, ASP1046 |

| EGFR | 2J6M | -7.4 | MET793, LYS745 |

| T. cruzi CYP51 | 2WJ3 | -7.2 | Heme group, CYS449, TYR116 |

Binding affinities and interacting residues are predictions from molecular docking simulations.

Structure Activity Relationship Sar and Mechanistic Biological Insights

Correlating Structural Modifications with Biological Response in Pyrazole-Acetamide Scaffolds

The biological activity of pyrazole-acetamide derivatives can be finely tuned by strategic structural modifications. nih.govresearchgate.net Research into this class of compounds has revealed that substitutions at various positions on the pyrazole (B372694) ring and alterations to the acetamide (B32628) linker can significantly impact their potency and selectivity as inhibitors of various biological targets. nih.govnih.gov

A study on N-acetamide substituted pyrazolopyrimidines highlighted that N,N-disubstitutions on the terminal acetamide offer a way to introduce diverse chemical groups without losing affinity for the translocator protein (TSPO). nih.govnih.gov This suggests that the acetamide portion of the scaffold is a key site for modification to enhance pharmacological properties. nih.govnih.gov Furthermore, the synthesis of various pyrazole derivatives has been a subject of extensive research, aiming to explore their wide-ranging biological potential. ijpsr.commdpi.comresearchgate.net

In the context of anticancer activity, a series of novel pyrazole derivatives containing an acetamide bond were designed and synthesized as potential inhibitors of the BRAF V600E mutant kinase. nih.gov Bioassays against human tumor cell lines demonstrated that some of these compounds exhibited impressive antiproliferative properties. nih.gov

Interactive Table: SAR of Pyrazole-Acetamide Derivatives

| Compound/Modification | Target | Key Findings |

| N-acetamide substituted pyrazolopyrimidines | TSPO | N,N-disubstitution on the acetamide allows for chemical diversity without sacrificing affinity. nih.govnih.gov |

| Pyrazole derivatives with acetamide bond | BRAF V600E | Some derivatives show potent antiproliferative activity against human tumor cell lines. nih.gov |

| 3,5-diphenylpyrazole derivatives | Meprin α and β | Modifications at positions 3 and 5 modulate inhibitory activity and selectivity. nih.gov |

The introduction of bromine atoms onto the pyrazole ring, as seen in N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide, has a pronounced effect on the compound's physicochemical properties and biological activity. vulcanchem.com Bromination at the 4- and 5-positions of the pyrazole ring introduces significant steric and electronic effects, which can influence the molecule's reactivity and its interactions with biological targets. vulcanchem.com

While direct SAR studies on this compound are not extensively detailed in the provided results, the broader literature on halogenated pyrazoles suggests that such modifications can enhance biological potency. For instance, in a series of pyrazole-based inhibitors of meprin α and β, halogenation of the phenyl rings attached to the pyrazole core was explored to modulate activity. nih.gov Similarly, the synthesis of pyrazole derivatives often involves bromination steps to create intermediates for further functionalization, indicating the importance of halogenated pyrazoles in medicinal chemistry. vulcanchem.com The presence of two bromine atoms can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

Modifications to the acetamide linker in pyrazole-based compounds have been shown to be a critical determinant of their biological activity. researchgate.netnih.govfrontiersin.org The length, rigidity, and substituent groups on the acetamide moiety can all influence how the molecule interacts with its target. nih.govnih.gov

In a study focused on pyrazole-based antagonists of the P2X(7) receptor, the investigation of a series of (1H-pyrazol-4-yl)acetamides led to the identification of a compound with enhanced potency and favorable pharmacokinetic properties, highlighting the importance of the acetamide linker in this scaffold. researchgate.net Another study on N-acetamide substituted pyrazolopyrimidines demonstrated that varying the N,N-disubstitutions on the acetamide could introduce diverse chemical moieties without compromising binding affinity for the TSPO. nih.govnih.gov This suggests that the acetamide linker provides a versatile handle for optimizing the pharmacological profile of pyrazole derivatives. nih.govnih.gov The structure-activity relationship of acetamide derivatives of pyrazole has been a subject of both experimental and theoretical investigation, with studies showing that the nitrogen atom in the acetamide group can have strong hyperconjugative interactions with neighboring groups. researchgate.net

Mechanistic Exploration of Biological Actions (Non-Clinical Focus)

The biological effects of pyrazole-acetamide derivatives are underpinned by their interactions with specific molecular targets and their subsequent modulation of cellular pathways. drugbank.comresearchgate.net Research has begun to uncover the mechanisms through which these compounds exert their therapeutic potential, particularly in the areas of infectious diseases and oncology. nih.govnih.govnih.gov

DprE1 Inhibition:

Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a promising target for the development of new anti-tuberculosis drugs. nih.govacs.orgresearchgate.netacs.org A series of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives have been identified as novel noncovalent inhibitors of DprE1. nih.govacs.org Through structure-based virtual screening and computational design, compounds with significant antimycobacterial activities have been discovered. nih.gov These compounds have shown a high affinity for DprE1, and their binding is believed to cause a conformational change in the protein, leading to its inactivation. acs.org

BRAF V600E Inhibition:

The BRAF V600E mutation is a key driver in several cancers, most notably melanoma. winthrop.edumdpi.comrsc.org Pyrazole-based scaffolds have emerged as promising inhibitors of this mutant kinase. mdpi.comnih.govwinthrop.edursc.orgnih.gov A series of novel pyrazole derivatives containing an acetamide bond were designed and shown to be potential BRAF V600E inhibitors. nih.gov Docking simulations indicated that these compounds could bind tightly to the active site of BRAF V600E. nih.gov For instance, compound 5r from one study exhibited potent inhibitory effects against both BRAF V600E and the A375 melanoma cell line. nih.gov The design of these inhibitors often involves creating structures that can selectively target the mutated form of the BRAF protein over its wild-type counterpart to minimize off-target effects. nih.gov

Interactive Table: Target and Binding Mode of Pyrazole-Acetamide Derivatives

| Compound Class | Target | Binding Mode Insights |

| N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamides | DprE1 | Noncovalent binding leading to conformational change and enzyme inactivation. nih.govacs.org |

| Pyrazole derivatives with acetamide bond | BRAF V600E | Tight binding to the active site of the mutant kinase. nih.gov |

| 3-carbonyl-5-phenyl-1H-pyrazole derivatives | BRAF V600E and CRAF | Selective inhibition of BRAF V600E and CRAF over wild-type BRAF. nih.gov |

The antiproliferative effects of many pyrazole derivatives are a result of their ability to interfere with fundamental cellular processes. mdpi.commdpi.comnih.govnih.gov

Cell Apoptosis and Cell Cycle Arrest:

Several studies have demonstrated that pyrazole-acetamide derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.govnih.govresearchgate.netmdpi.com For example, a potent BRAF V600E inhibitor, compound 5r, was found to induce apoptosis in A375 melanoma cells and cause cell cycle arrest at the G1 phase. nih.gov Another novel pyrazole derivative, PTA-1, was shown to induce apoptosis in triple-negative breast cancer cells at low micromolar concentrations, as evidenced by the externalization of phosphatidylserine (B164497) and activation of caspase-3/7. nih.gov Pyrazole derivatives have also been reported to induce apoptosis in MDA-MB-468 triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and activation of the caspase 3 signaling pathway. nih.gov

Tubulin Polymerization Inhibition:

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. mdpi.comdntb.gov.uamdpi.comresearchgate.netnih.gov Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately apoptosis. researchgate.net Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization. nih.govmdpi.comresearchgate.net For instance, a novel pyrazole derivative, 5b, was identified as a tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM. mdpi.com Similarly, the pyrazole derivative PTA-1 was also found to inhibit tubulin polymerization, contributing to its cytotoxic effects against cancer cells. nih.govresearchgate.net

Advanced Applications and Future Research Directions

Role as Synthetic Intermediates for Complex Heterocyclic Systems

The presence of two bromine atoms on the pyrazole (B372694) ring of N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide offers a distinct advantage for the construction of complex heterocyclic systems. These bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the formation of fused ring systems.

One of the most powerful tools in this context is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the brominated pyrazole core and various boronic acids or esters. This methodology has been successfully employed for the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, demonstrating the feasibility of introducing aryl groups onto the pyrazole ring. nih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄, and a solvent system like 1,4-dioxane/H₂O. nih.gov This approach can be extrapolated to this compound to generate a library of 4,5-diaryl- or 4-aryl-5-substituted-1H-pyrazol-3-yl acetamides, which can serve as precursors to more intricate heterocyclic structures.

Furthermore, the reactivity of the bromine atoms can be fine-tuned to achieve selective mono- or di-substitution, providing a level of control over the final molecular architecture. This selective functionalization is crucial for building complex molecules with specific three-dimensional arrangements. The resulting substituted pyrazoles can then undergo further intramolecular or intermolecular reactions to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[4,3-d]pyrimidines, which are known to possess a wide range of biological activities. bldpharm.commdpi.com

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 4,5-Diaryl-1H-pyrazol-3-yl)acetamide |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | (4,5-Diamino-1H-pyrazol-3-yl)acetamide |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | (4,5-Dialkynyl-1H-pyrazol-3-yl)acetamide |

| Stille Coupling | Organostannane, Pd catalyst | (4,5-Diorganyl-1H-pyrazol-3-yl)acetamide |

Scaffold for Novel Chemical Entity Development in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The unique structural and electronic properties of the pyrazole ring, such as its ability to participate in hydrogen bonding and its aromatic nature, make it an attractive core for the design of new therapeutic agents.

This compound, with its multiple points for diversification, serves as an excellent starting point for the development of novel chemical entities. The acetamide (B32628) group can be readily hydrolyzed to the corresponding amine, which can then be further functionalized to introduce a wide variety of side chains. The bromine atoms, as discussed previously, can be replaced with a vast array of chemical moieties through cross-coupling reactions. This combinatorial approach allows for the rapid generation of large libraries of compounds for high-throughput screening against various biological targets.

The pyrazole scaffold has been incorporated into a multitude of clinically successful drugs and drug candidates with a wide range of therapeutic applications, including:

Anticancer Agents: Pyrazole derivatives have been developed as inhibitors of various kinases, such as BRAF, EGFR, and CDKs, which are crucial for cancer cell proliferation and survival. researchgate.net

Antibacterial Agents: The pyrazole ring system has been utilized in the design of novel antibacterial agents that are effective against drug-resistant strains of bacteria.

Anti-inflammatory Drugs: Pyrazole-containing compounds have shown potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).

The ability to systematically modify the structure of this compound and explore the resulting structure-activity relationships (SAR) makes it a valuable tool in the drug discovery process.

Table 2: Examples of Bioactive Pyrazole-Containing Scaffolds

| Scaffold | Therapeutic Area | Example Target |

| Pyrazolo[3,4-d]pyrimidine | Oncology | Kinase Inhibitors |

| Pyrazolo[4,3-d]pyrimidine | Inflammation, Oncology | Kinase Inhibitors |

| Phenylpyrazole | Infectious Diseases | Antibacterials |

| Pyrazole-carboxamide | Various | Enzyme Inhibitors |

Integration into Hybrid Molecular Architectures

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the part of a molecule responsible for its biological activity) into a single molecule. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic properties, as well as the potential for dual-targeting activity.

This compound is an ideal candidate for integration into hybrid molecular architectures. The versatile reactivity of the dibrominated pyrazole core allows for its covalent linkage to other bioactive scaffolds. For instance, one of the bromine atoms could be functionalized with a linker that is then attached to another pharmacophore, such as a quinoline, a coumarin, or a sulfonamide moiety, all of which are known to possess their own distinct biological activities.

This strategy has been successfully applied to other pyrazole-containing compounds. For example, pyrazole-tetrazole hybrid compounds have been synthesized and shown to possess good biological activity as antimicrobial and antidiabetic agents. The rationale behind this approach is that the resulting hybrid molecule may interact with multiple biological targets or exhibit a synergistic effect that is greater than the sum of its individual components.

The acetamide group of this compound can also participate in the formation of hybrid molecules, for example, through the formation of amide or ester linkages with other bioactive carboxylic acids or alcohols.

Prospects for Rational Design and Targeted Synthesis

The future development of this compound and its derivatives will heavily rely on the principles of rational design and targeted synthesis. As our understanding of the molecular basis of diseases continues to grow, so does our ability to design drugs that specifically interact with their biological targets.

Structure-based drug design, which utilizes the three-dimensional structure of a target protein, can be employed to design this compound derivatives that fit precisely into the active site of an enzyme or the binding pocket of a receptor. Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and mode of interaction of designed compounds, allowing for the prioritization of synthetic targets.

Furthermore, the wealth of structure-activity relationship (SAR) data available for pyrazole-containing compounds can guide the design of new analogs with improved properties. By systematically modifying the substituents at the 4- and 5-positions of the pyrazole ring, as well as the acetamide side chain, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic profile of these compounds.

Targeted synthesis strategies will be crucial for the efficient and selective preparation of the designed molecules. The development of novel and efficient synthetic methodologies for the functionalization of the dibrominated pyrazole core will be a key area of future research. This may include the exploration of new catalytic systems for cross-coupling reactions or the development of novel annulation strategies for the construction of fused heterocyclic systems.

Q & A

Basic: What are the recommended synthetic routes for N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide?

Methodological Answer:

The synthesis typically involves coupling a brominated pyrazole precursor with an acetamide group. For example, reacting 4-aminoantipyrine derivatives with halogenated arylacetic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in dichloromethane under inert conditions. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. This approach aligns with protocols used for structurally similar pyrazole-acetamide compounds .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and molecular connectivity. For example, pyrazole ring protons appear as distinct singlets in δ 6.5–7.5 ppm .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula via exact mass matching .

- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen bonding patterns (e.g., R₂²(10) graph-set motifs) .

Advanced: How can hydrogen bonding patterns in its crystal structure be systematically analyzed?

Methodological Answer:

Use graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds into discrete (D), chains (C), rings (R), or self-assembled motifs. For example, in related pyrazole-acetamide crystals, N–H···O bonds form R₂²(10) dimeric rings, while weak C–H···O interactions extend the packing. Software like SHELXL refines bond distances and angles, and Mercury visualizes 3D networks .

Advanced: How to resolve contradictions in NMR data interpretation for this compound?

Methodological Answer:

Contradictions often arise from overlapping signals or dynamic processes. Mitigation strategies:

- 2D NMR (HSQC, HMBC): Correlates ¹H-¹³C couplings to assign ambiguous peaks.

- Variable Temperature NMR: Identifies conformational exchange broadening (e.g., pyrazole ring puckering).

- Solvent Screening: Polar solvents (DMSO-d₆) may resolve tautomeric equilibria .

Advanced: What experimental strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Stepwise Purification: Isolate intermediates after each step (e.g., via flash chromatography) to minimize side reactions.

- Inert Conditions: Use Schlenk lines or nitrogen atmospheres to prevent bromine displacement by moisture .

- Catalyst Screening: Test bases (e.g., NaH, K₂CO₃) for acetylation efficiency .

- Reaction Monitoring: TLC or LC-MS tracks progress and identifies bottlenecks .

Advanced: How to design structure-activity relationship (SAR) studies for biological evaluation?

Methodological Answer:

- Functional Group Variation: Synthesize analogs with substituents (e.g., replacing Br with Cl or adjusting acetamide position) to assess antimicrobial or cytotoxic activity .

- Bioassay Selection: Use standardized microbial assays (e.g., MIC against S. aureus) or cancer cell lines (e.g., MTT assay on HeLa cells).

- Computational Modeling: Dock optimized structures into target proteins (e.g., kinase enzymes) using AutoDock Vina to predict binding modes .

Advanced: How to address discrepancies in crystallographic data interpretation?

Methodological Answer:

- Twinning Analysis: Use PLATON to detect twinning in XRD data; refine with TWINLAWS in SHELXL .

- Disorder Modeling: For flexible groups (e.g., pyrazole rings), apply PART instructions to split occupancy.

- Validation Tools: Check CIF files with checkCIF for geometry outliers and ADDSYM for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.